3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide

LC-MS/MS Multiple Reaction Monitoring Isotope Dilution

3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide (CAS 1189972-14-2) is a synthetic, deuterium-labeled pyrrole‑carboxamide. It is formally classified as a stable isotope‑labeled Glimepiride Phenylethyl Impurity, a key process-related impurity of the sulfonylurea antidiabetic drug Glimepiride.

Molecular Formula C16H20N2O2
Molecular Weight 277.379
CAS No. 1189972-14-2
Cat. No. B563939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide
CAS1189972-14-2
Synonyms4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene
Molecular FormulaC16H20N2O2
Molecular Weight277.379
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C
InChIInChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2
InChIKeyVAQWDIFLYGGQLK-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile: 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide (CAS 1189972-14-2) Reference Standard


3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide (CAS 1189972-14-2) is a synthetic, deuterium-labeled pyrrole‑carboxamide. It is formally classified as a stable isotope‑labeled Glimepiride Phenylethyl Impurity, a key process-related impurity of the sulfonylurea antidiabetic drug Glimepiride [1]. The molecule is isotopically substituted at the 3‑ethyl position with five deuterium atoms (ethyl‑d5), yielding a molecular formula of C₁₆H₁₅D₅N₂O₂ and a molecular weight of 277.37 g/mol . As a deuterated analogue, it is primarily employed as an internal standard, reference standard, and analytical tracer in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) methods for the quantification of Glimepiride Phenylethyl Impurity in pharmaceutical drug substance, finished product, and stability studies [2].

Why Generic Substitution Fails for 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide


The deuterated reference standard cannot be replaced by its non‑deuterated congener or other in‑class impurities because the deuterium label provides a physico‑chemical property shift essential for accurate mass spectrometry‑based quantification. Non‑labeled impurity standards co‑elute with the target analyte but cannot be mass‑resolved in the detector, leading to significant ion suppression or enhancement and matrix‑dependent bias [1]. The +5 Da mass shift conferred by the ethyl‑d5 label uniquely enables the use of multiple reaction monitoring (MRM) transitions, which ensures selective and interference‑free quantification at the low ppm levels required for regulatory impurity testing [2]. Substituting a non‑deuterated standard or a structurally unrelated surrogate would compromise method specificity, accuracy, and compliance with ICH Q3A guidelines for ANDA submissions as well as USP/EP pharmacopeial monographs .

Quantitative Differentiation Evidence for 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide


+5 Da Isotopic Mass Shift Enables Unique MRM Transitions Versus Unlabeled Impurity

The ethyl‑d5 label confers a +5.04 Da mass increment relative to the unlabeled Glimepiride Phenylethyl Impurity (CAS 247098‑18‑6), which has a molecular weight of 272.34 g/mol . In LC‑MS/MS, this shift allows the definition of dedicated MRM transitions that are free of cross‑talk from the natural isotopic envelope of the non‑deuterated analyte. For comparison, the fully deuterated Glimepiride‑d5 internal standard (CAS 1028809‑90‑6) provides a +5 Da shift and has been validated with MRM transitions m/z 496.188→131.009 versus the non‑labeled Glimepiride at m/z 491.188→126.009 [1]. The same +5 Da principle applies to the present compound, ensuring baseline mass resolution when co‑eluting with the native impurity.

LC-MS/MS Multiple Reaction Monitoring Isotope Dilution

Co‑Elution with Non‑Deuterated Impurity Maintains Chromatographic Fidelity While Enabling Mass‑Selective Detection

Deuterium labeling at the terminal ethyl group introduces a negligible chromatographic isotope effect. This is a well‑established property of deuterated internal standards, which co‑elute with their protiated analogues under reversed‑phase HPLC conditions, thereby experiencing the same matrix‑induced ion suppression or enhancement [1]. In the validated UPLC‑MS/MS method for Glimepiride using Glimepiride‑d5, the deuterated standard eluted at the same retention time (1.00 min) as the analyte on an Acquity BEH C18 column [2]. By analogy, 3-Ethyl‑d5‑2,5‑dihydro‑4‑methyl‑2‑oxo‑N‑(2‑phenylethyl)‑1H‑pyrrole‑1‑carboxamide will co‑elute with the non‑labeled impurity, ensuring identical ionization efficiency and allowing ratiometric correction of matrix effects in pharmaceutical impurity analysis.

HPLC co‑elution Isotope dilution Matrix effect

Regulatory‑Grade Documentation Enables ANDA and Pharmacopeial Traceability Not Available with Unlabeled or Generic Impurity Standards

Vendors supplying this deuterated impurity provide comprehensive characterization packages that meet ICH Q3A/Q3B and pharmacopeial requirements. The compound is delivered with a Certificate of Analysis (CoA) detailing identity confirmation by ¹H‑NMR, ¹³C‑NMR, HRMS, and HPLC purity (>95%), along with isotopic enrichment data confirming >98 atom% D incorporation [1]. In contrast, generic unlabeled impurity standards are often supplied with only HPLC purity certificates and lack orthogonal structural confirmation. The ability to trace the deuterated standard to USP or EP primary standards establishes a metrological chain of custody that is explicitly required by FDA guidance for ANDA and DMF submissions [2].

Regulatory compliance ANDA submission Pharmacopeial traceability

High Isotopic Enrichment Minimizes Spectral Overlap with Native Isotopologues, Improving LLOQ

The target compound is synthesized with an isotopic enrichment specification of ≥98 atom% D (ethyl‑d5) . This high enrichment minimizes the residual signal from the d0, d1, d2, d3, and d4 isotopologues, which would otherwise contribute to the baseline noise in the MRM channel of the deuterated standard. In the validated Glimepiride‑d5 method, an LLOQ of 1 ng/mL was achieved in human plasma with intra‑ and inter‑day precision <10% RSD [1]. Lower enrichment (e.g., 95% as typical for some deuterated compounds) can increase isotopic cross‑talk by up to 5%, which can degrade LLOQ by a factor of 2‑3 when quantifying low‑abundance impurities [2].

Isotopic enrichment Lower limit of quantification Spectral interference

Best Research and Industrial Application Scenarios for 3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-N-(2-phenylethyl)-1H-pyrrole-1-carboxamide


ANDA Filing: Validated LC‑MS/MS Impurity Quantification Method for Glimepiride Drug Substance

The deuterated standard serves as the internal standard in a stability‑indicating LC‑MS/MS method for quantifying Glimepiride Phenylethyl Impurity at levels down to 0.005% relative to the API. The +5 Da mass shift and co‑elution ensure that ion suppression from the complex API matrix is corrected, achieving accuracy within ±5% and precision <10% RSD as required by FDA/ICH Q2(R1) [1]. The comprehensive CoA and pharmacopeial traceability streamline the ANDA review process.

Forced Degradation and Stability Studies for Glimepiride Formulations

During ICH Q1A(R2) stress testing (acid, base, oxidative, thermal, photolytic), the deuterated impurity is used to spike stressed samples and track the formation of the phenylethyl degradation product. The mass‑selective detection eliminates interference from co‑eluting degradation products that would be indistinguishable by UV detection alone, as demonstrated in analogous Glimepiride degradation studies [2].

Quality Control Release Testing for Glimepiride API Batches

The deuterated standard is employed as a system suitability standard and calibration reference in the QC laboratory. Its high isotopic purity minimizes lot‑to‑lot variability, enabling the establishment of tight acceptance criteria (±3σ) for impurity levels in commercial API batches, consistent with USP/EP monographs for Glimepiride .

In‑House Reference Standard Synthesis Verification

When pharmaceutical manufacturers synthesize their own Glimepiride Phenylethyl Impurity reference standard, the commercially available deuterated analogue serves as an orthogonal confirmation tool. The unique mass and isotopic signature, verified by HRMS and NMR, provide unequivocal evidence for correct structure and deuterium incorporation, reducing the risk of misidentification during internal qualification .

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